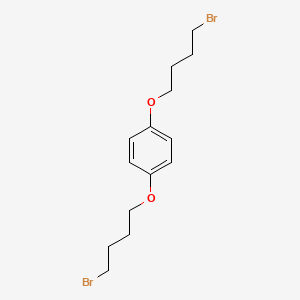1,4-Bis(4-bromobutoxy)benzene
CAS No.: 66619-91-8
Cat. No.: VC4121999
Molecular Formula: C14H20Br2O2
Molecular Weight: 380.11 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 66619-91-8 |
|---|---|
| Molecular Formula | C14H20Br2O2 |
| Molecular Weight | 380.11 g/mol |
| IUPAC Name | 1,4-bis(4-bromobutoxy)benzene |
| Standard InChI | InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |
| Standard InChI Key | KTOGCLNNHBUUOX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |
| Canonical SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |
Synthesis and Preparation
Synthetic Routes
The synthesis of 1,4-bis(4-bromobutoxy)benzene typically involves a nucleophilic substitution reaction between resorcinol (1,4-dihydroxybenzene) and 1,4-dibromobutane under alkaline conditions. A representative procedure includes:
-
Reaction Setup: Resorcinol (1.0 equiv.) and potassium carbonate (2.0 equiv.) are stirred in acetone at 60°C for 15 minutes.
-
Alkylation: 1,4-Dibromobutane (2.1 equiv.) is added, and the mixture is refluxed for 7 hours.
-
Workup: The product is extracted with chloroform, washed with water and brine, dried over Na₂SO₄, and purified via column chromatography (CHCl₃:hexane = 1:9).
-
Crystallization: Recrystallization from methanol yields colorless crystals .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Acetone |
| Catalyst | K₂CO₃ |
| Yield | ~70% (crude) |
Industrial Considerations
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency in scaled-up processes. The use of dichloroethane as a solvent improves selectivity for the 1,4-regioisomer .
Molecular and Crystalline Structure
Structural Features
X-ray crystallography reveals:
-
Symmetry: The molecule exhibits inversion symmetry, with the benzene ring and bromobutoxy chains lying in the same plane .
-
Conformation: The 4-bromobutoxy chain adopts an extended antiperiplanar conformation, as evidenced by torsion angles (C5–O1–C4–C3 = −179.55°, O1–C4–C3–C2 = −176.29°) .
-
Packing: Weak C–H···π interactions (2.84 Å) stabilize a herringbone arrangement in the crystal lattice .
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell (Å) | a = 9.0845, b = 5.3436, c = 15.3509 |
| Density (g/cm³) | 1.702 |
Physicochemical Properties
Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 380.11 g/mol | |
| Melting point | Not reported | – |
| Boiling point | Not reported | – |
| Density | 1.702 g/cm³ | |
| Refractive index | Not reported | – |
Stability and Reactivity
-
Reactivity: The bromine atoms serve as leaving groups, enabling Suzuki couplings and nucleophilic substitutions .
Applications in Materials Science
Electroluminescent Materials
1,4-Bis(4-bromobutoxy)benzene is a precursor for soluble electroluminescent polymers used in organic light-emitting diodes (OLEDs). Its derivatives form π-conjugated systems with tunable emission wavelengths .
Pillararene Synthesis
The compound is critical in synthesizing co-pillar[3+2]arenes, macrocycles with applications in supramolecular chemistry:
-
Functionalization: Bromine substituents allow post-synthetic modifications (e.g., quaternization with trimethylamine) .
-
Host-Guest Chemistry: Modified pillararenes exhibit high binding affinity for dicarboxylic acids (Ka ≈ 10³–10⁴ M⁻¹) .
Example Derivative:
| Compound | Application |
|---|---|
| Trimethylammonium-functionalized pillararene | Water-soluble host for drug delivery |
Recent Research Developments
Constitutional Isomers in Supramolecular Chemistry
Co-cyclization of 1,4-bis(4-bromobutoxy)benzene with 1,4-dimethoxybenzene yields constitutional isomers of pillararenes. HPLC analysis shows a 3:1 ratio for tetra-bromo vs. hexa-bromo isomers, influencing their stacking patterns and host-guest dynamics .
Halogen-Bonded Assemblies
In the solid state, bromine atoms participate in halogen bonding (Br···Br = 3.45 Å), forming supramolecular dimers or polymers. These structures have potential in crystal engineering .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume